molecular formula C25H36O7 B14654766 Butyl prop-2-enoate;2-hydroxyethyl prop-2-enoate;methyl 2-methylprop-2-enoate;styrene CAS No. 42767-92-0

Butyl prop-2-enoate;2-hydroxyethyl prop-2-enoate;methyl 2-methylprop-2-enoate;styrene

Cat. No.: B14654766
CAS No.: 42767-92-0
M. Wt: 448.5 g/mol
InChI Key: DOQMXRDUBUHMLZ-UHFFFAOYSA-N
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Description

Butyl prop-2-enoate: , 2-hydroxyethyl prop-2-enoate , methyl 2-methylprop-2-enoate , and styrene are organic compounds widely used in various industrial applications. These compounds are known for their unique chemical properties and are often utilized in the production of polymers, coatings, adhesives, and other materials. Each compound has distinct characteristics that make them valuable in different scientific and industrial fields.

Preparation Methods

Butyl prop-2-enoate

This reaction is catalyzed by sulfuric acid and involves neutralization, water washing, alcohol removal, and distillation to obtain the final product .

2-Hydroxyethyl prop-2-enoate

The crude product is then degassed and distilled to obtain the finished product .

Methyl 2-methylprop-2-enoate

Methyl 2-methylprop-2-enoate, commonly known as methyl methacrylate, is synthesized through the esterification of methacrylic acid with methanol. This reaction is typically catalyzed by sulfuric acid or other strong acids.

Styrene

Styrene is produced by the dehydrogenation of ethylbenzene. This process involves heating ethylbenzene in the presence of a catalyst, such as iron oxide, at high temperatures to produce styrene and hydrogen gas.

Chemical Reactions Analysis

Butyl prop-2-enoate

Butyl prop-2-enoate undergoes polymerization reactions to form poly(butyl acrylate). It can also participate in copolymerization reactions with other monomers such as ethylene, styrene, and vinyl acetate .

2-Hydroxyethyl prop-2-enoate

2-Hydroxyethyl prop-2-enoate can undergo polymerization and copolymerization reactions. It is often used as a crosslinking agent in the production of resins, plastics, and rubber modifiers .

Methyl 2-methylprop-2-enoate

Methyl 2-methylprop-2-enoate is known for its polymerization reactions, forming polymethyl methacrylate (PMMA). It can also undergo copolymerization with other monomers to produce various copolymers.

Styrene

Styrene undergoes polymerization to form polystyrene, a widely used plastic. It can also participate in copolymerization reactions with other monomers such as acrylonitrile and butadiene to form styrene-acrylonitrile (SAN) and acrylonitrile butadiene styrene (ABS) copolymers.

Scientific Research Applications

Butyl prop-2-enoate

Butyl prop-2-enoate is used in the production of paints, sealants, coatings, adhesives, textiles, and plastics. It is also used in the manufacture of inks, resins, caulks, and packaging materials .

2-Hydroxyethyl prop-2-enoate

2-Hydroxyethyl prop-2-enoate is used as a reactive monomer in the synthesis of amphiphilic block copolymers, crosslinking agents for resins, plastics, and rubber modifiers. It is also used in the preparation of thermosetting coating materials and acrylic emulsions for paper processing .

Methyl 2-methylprop-2-enoate

Methyl 2-methylprop-2-enoate is used in the production of PMMA, which is utilized in various applications such as optical lenses, medical devices, and coatings. It is also used in the manufacture of adhesives, sealants, and elastomers.

Styrene

Styrene is used in the production of polystyrene, which is widely used in packaging, insulation, and disposable containers. It is also used in the manufacture of SAN and ABS copolymers, which are used in automotive parts, electronics, and consumer goods.

Mechanism of Action

Butyl prop-2-enoate

Butyl prop-2-enoate exerts its effects through polymerization reactions, forming long chains of poly(butyl acrylate). The vinyl group in the molecule is susceptible to polymerization, leading to the formation of polymers with various properties .

2-Hydroxyethyl prop-2-enoate

2-Hydroxyethyl prop-2-enoate acts as a crosslinking agent, forming covalent bonds between polymer chains. This enhances the mechanical properties and stability of the resulting materials .

Methyl 2-methylprop-2-enoate

Methyl 2-methylprop-2-enoate undergoes polymerization to form PMMA. The polymerization process involves the formation of free radicals, which initiate the polymerization reaction and lead to the formation of high molecular weight polymers.

Styrene

Styrene undergoes polymerization to form polystyrene. The polymerization process involves the formation of free radicals, which propagate the polymerization reaction and result in the formation of polystyrene chains.

Comparison with Similar Compounds

Butyl prop-2-enoate

Similar compounds include ethyl acrylate and methyl acrylate. Butyl prop-2-enoate is unique due to its longer alkyl chain, which imparts better flexibility and lower volatility to the resulting polymers .

2-Hydroxyethyl prop-2-enoate

Similar compounds include hydroxypropyl acrylate and hydroxybutyl acrylate. 2-Hydroxyethyl prop-2-enoate is unique due to its hydroxyl group, which enhances its reactivity and ability to form crosslinked networks .

Methyl 2-methylprop-2-enoate

Similar compounds include ethyl methacrylate and butyl methacrylate. Methyl 2-methylprop-2-enoate is unique due to its smaller alkyl group, which results in higher glass transition temperature and better optical clarity in the resulting polymers.

Styrene

Similar compounds include alpha-methylstyrene and vinyl toluene. Styrene is unique due to its ability to form polystyrene, which has excellent clarity, rigidity, and ease of processing.

Properties

CAS No.

42767-92-0

Molecular Formula

C25H36O7

Molecular Weight

448.5 g/mol

IUPAC Name

butyl prop-2-enoate;2-hydroxyethyl prop-2-enoate;methyl 2-methylprop-2-enoate;styrene

InChI

InChI=1S/C8H8.C7H12O2.C5H8O3.C5H8O2/c1-2-8-6-4-3-5-7-8;1-3-5-6-9-7(8)4-2;1-2-5(7)8-4-3-6;1-4(2)5(6)7-3/h2-7H,1H2;4H,2-3,5-6H2,1H3;2,6H,1,3-4H2;1H2,2-3H3

InChI Key

DOQMXRDUBUHMLZ-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C=C.CC(=C)C(=O)OC.C=CC1=CC=CC=C1.C=CC(=O)OCCO

Related CAS

42767-92-0

Origin of Product

United States

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